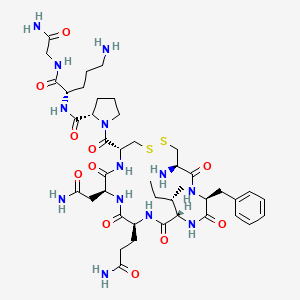

(Phe2,Orn8)-oxytocin

Description

Structure

2D Structure

Properties

Molecular Formula |

C42H65N13O11S2 |

|---|---|

Molecular Weight |

992.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C42H65N13O11S2/c1-3-22(2)34-41(65)50-26(13-14-31(45)56)37(61)52-28(18-32(46)57)38(62)53-29(21-68-67-20-24(44)35(59)51-27(39(63)54-34)17-23-9-5-4-6-10-23)42(66)55-16-8-12-30(55)40(64)49-25(11-7-15-43)36(60)48-19-33(47)58/h4-6,9-10,22,24-30,34H,3,7-8,11-21,43-44H2,1-2H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,65)(H,51,59)(H,52,61)(H,53,62)(H,54,63)/t22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 |

InChI Key |

DHMCDFJJCGVQSC-OVCMMVBBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

(Phe2,Orn8)-oxytocin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phe2,Orn8)-oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin. This cyclic nonapeptide is distinguished by the substitution of the native tyrosine at position 2 with phenylalanine and the leucine at position 8 with ornithine. These modifications confer a distinct pharmacological profile, rendering it a valuable tool for research into the vasopressin and oxytocin systems. This technical guide provides a detailed overview of the chemical structure, properties, and biological activities of this compound, with a focus on its receptor interaction and functional effects.

Chemical Structure and Properties

This compound is a cyclic peptide with a disulfide bridge between the cysteine residues at positions 1 and 6.[1] The strategic substitutions at positions 2 and 8 significantly influence its receptor binding and selectivity.

Chemical Structure

IUPAC Name: (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide[1]

Amino Acid Sequence: Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2 (Disulfide bridge: Cys1-Cys6)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C42H65N13O11S2 | [1][2] |

| Molecular Weight | 992.18 g/mol | [2][3] |

| Appearance | Solid | [2] |

Pharmacological Properties

This compound is characterized as a selective vasopressin V1a receptor agonist.[2][3][4] Its interaction with the V1a receptor initiates a cascade of intracellular events, leading to various physiological responses, most notably smooth muscle contraction.

Receptor Binding Affinity and Selectivity

The binding affinity of this compound to the human vasopressin V1a receptor has been determined through radioligand binding assays. The compound exhibits high affinity for the V1a receptor. While it is known to be a selective V1a agonist, comprehensive data on its binding affinity to oxytocin, V1b, and V2 receptors in a single study is limited. However, it has been shown to have at least a 44-fold lower affinity for the V2 receptor compared to the V1a receptor.[5]

| Receptor Subtype | Reported Ki (nM) | Source |

| Vasopressin V1a | 11 | |

| Vasopressin V2 | > 484 | [5] |

| Oxytocin | Not explicitly found | |

| Vasopressin V1b | Not explicitly found |

Functional Activity

The agonist activity of this compound at the V1a receptor has been functionally characterized by its ability to stimulate inositol phosphate accumulation and induce smooth muscle contraction.

| Assay | Parameter | Value (nM) | Source |

| Inositol Phosphate Accumulation | Kact | 1.7 | |

| Rabbit Epididymis Contraction | EC50 | 280 | [2][3][4] |

Signaling Pathway

Upon binding to the vasopressin V1a receptor, a G-protein coupled receptor (GPCR), this compound initiates a well-defined signaling cascade. The V1a receptor is primarily coupled to the Gq/11 family of G proteins. Activation of this G protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key event in the activation of downstream cellular processes, including smooth muscle contraction.

Caption: V1a Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the vasopressin V1a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the V1a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human vasopressin V1a receptor.

-

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

-

Unlabeled this compound.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes expressing the V1a receptor on ice. Resuspend the membranes in assay buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-AVP (at a concentration near its Kd), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM), 50 µL of [3H]-AVP, and 100 µL of membrane suspension.

-

Competition: 50 µL of varying concentrations of this compound, 50 µL of [3H]-AVP, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

(Phe2,Orn8)-oxytocin CAS number 2480-41-3

An In-Depth Technical Guide to (Phe2,Orn8)-oxytocin (CAS Number: 2480-41-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as [Phe²,Orn⁸]Vasotocin, is a synthetic cyclic nonapeptide analogue of the neurohypophyseal hormone oxytocin. It is primarily recognized and utilized in research as a selective agonist for the vasopressin V1a receptor. This technical guide provides a comprehensive overview of its chemical properties, pharmacological actions, and the experimental methodologies used for its characterization.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and experimental application.

| Property | Value |

| CAS Number | 2480-41-3[1] |

| Molecular Formula | C42H65N13O11S2[1] |

| Molecular Weight | 992.18 g/mol [1] |

| Amino Acid Sequence | H-Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2 (Disulfide bridge: Cys1-Cys6)[1] |

| Synonyms | [Phe²,Orn⁸]Vasotocin, [Phenylalanine²,Ornithine⁸]Oxytocin |

| Appearance | Solid[2] |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively published, its production follows the well-established principles of solid-phase peptide synthesis (SPPS), typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: A Rink Amide resin is typically used as the solid support to yield a C-terminal amide upon cleavage. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc-Amino Acid Coupling: The protected amino acids are coupled sequentially to the resin. For each cycle, the Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a piperidine solution in DMF. The next Fmoc-protected amino acid is then activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine.

-

Cleavage and Deprotection: Once the linear nonapeptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.

-

Cyclization (Disulfide Bond Formation): The linear peptide is dissolved in a dilute aqueous solution and oxidized to form the intramolecular disulfide bond between the two cysteine residues. This can be achieved by air oxidation or by using an oxidizing agent like potassium ferricyanide.

-

Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by analytical HPLC to confirm purity and by mass spectrometry to verify the correct molecular weight.

Caption: Workflow for the synthesis of this compound.

Pharmacological Profile

This compound is characterized as a selective agonist of the vasopressin V1a receptor. Its biological activity has been primarily demonstrated through functional assays that measure smooth muscle contraction.

| Biological Activity Data | |

| Target | Vasopressin V1a Receptor[1][2][3] |

| Activity | Agonist[1][2][3] |

| EC50 | 280 nM (induces sustained contractility of rabbit epididymis)[2][3] |

| Binding Affinity (Ki/Kd) | Data not readily available in the searched literature. |

| Selectivity Profile | While described as a "selective" V1 agonist, quantitative binding data for V1a, V1b, V2, and oxytocin receptors are not available in the reviewed literature to fully quantify this selectivity. |

Mechanism of Action and Signaling Pathways

As a V1a receptor agonist, this compound mimics the action of endogenous arginine vasopressin (AVP) at this receptor subtype. The V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein family.

V1a Vasopressin Receptor Signaling Pathway

Activation of the V1a receptor by an agonist like this compound initiates a well-characterized signaling cascade:

-

G-Protein Activation: Ligand binding induces a conformational change in the V1a receptor, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to various cellular responses, most notably the contraction of smooth muscle cells through the phosphorylation of myosin light chains.

Caption: V1a Vasopressin Receptor Signaling Pathway.

Oxytocin Receptor Signaling Pathway (for comparison)

The oxytocin receptor (OTR) also belongs to the GPCR superfamily and, similar to the V1a receptor, primarily couples to Gq/11 proteins, initiating a very similar signaling cascade involving PLC, IP3, DAG, and intracellular calcium mobilization to induce myometrial contractions. The selectivity of this compound for the V1a receptor over the OTR is a key aspect of its pharmacological profile, although quantitative data is lacking.

Caption: Oxytocin Receptor Signaling Pathway.

Key Experimental Protocols

The characterization of this compound relies on standardized in vitro assays. Below are representative protocols for determining receptor binding affinity and functional activity.

Protocol: Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for vasopressin and oxytocin receptors.

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human V1a, V1b, V2, or oxytocin receptor.

-

Assay Buffer: Use a suitable buffer, such as Tris-HCl with MgCl2 and bovine serum albumin (BSA).

-

Competition Binding: In a multi-well plate, incubate the prepared membranes with a constant concentration of a selective radioligand (e.g., [³H]-Arginine Vasopressin for V1a receptors) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Receptor Binding Assay.

Protocol: In Vitro Myometrial Contractility Assay

This functional assay measures the ability of this compound to induce smooth muscle contraction, in this case, in uterine tissue.[4]

-

Tissue Preparation: Obtain myometrial biopsies from a suitable animal model (e.g., rat, rabbit) or human tissue with appropriate ethical approval. Dissect small strips of myometrium and mount them in an organ bath.[4]

-

Organ Bath Setup: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. The tissue strip is connected to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate under a set tension until spontaneous contractions stabilize.

-

Agonist Addition: Add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the contractile force, frequency, and duration of contractions.

-

Data Analysis: Quantify the contractile response (e.g., area under the curve) and plot a concentration-response curve to determine the EC50 and maximum effect (Emax).

Caption: Workflow for an In Vitro Myometrial Contractility Assay.

Conclusion

This compound is a valuable research tool, serving as a selective agonist for the V1a vasopressin receptor. Its well-defined chemical structure and primary biological activity make it suitable for studies investigating the physiological roles of the V1a receptor in various systems. However, a comprehensive understanding of its pharmacology is limited by the lack of publicly available quantitative binding affinity data across the full panel of vasopressin and oxytocin receptors. Future research should focus on generating this data to fully elucidate its selectivity profile and further solidify its utility as a specific pharmacological probe.

References

- 1. gencefebio.com [gencefebio.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of the vasopressin V1 agonist [Phe2,Ile3,Orn8]] vasopressin on regional kidney perfusion and renal excretory function in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (Phe2,Orn8)-Oxytocin: Discovery, Synthesis, and V1a Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic oxytocin analog, (Phe2,Orn8)-oxytocin. It details its historical discovery, chemical synthesis, and pharmacological activity as a selective vasopressin V1a receptor agonist. This guide includes detailed experimental protocols for its synthesis and biological characterization, quantitative data on its receptor binding and functional potency, and visual representations of its signaling pathway and experimental workflows.

Discovery and Synthesis

This compound, also known as Phenylalanine², Ornithine⁸-Vasotocin, was first synthesized and described by Jaquenoud and Boissonnas in 1962 as part of their extensive structure-activity relationship studies on neurohypophysial hormones. Their work aimed to elucidate the roles of specific amino acid residues in the biological activities of oxytocin and vasopressin. The substitution of tyrosine at position 2 with phenylalanine and leucine at position 8 with ornithine in the oxytocin backbone resulted in a potent vasopressor agent with distinct pharmacological properties.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound can be efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). The following protocol is a generalized procedure based on established methods for oxytocin analog synthesis.

Experimental Protocol: Fmoc-SPPS of this compound

-

Resin Preparation: A Rink Amide resin is swelled in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid, Fmoc-Gly-OH, is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then coupled to the resin for 2 hours. The completion of the coupling reaction is monitored by a Kaiser test.

-

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence: Orn(Boc), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Phe, and Cys(Trt).

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.

-

Cyclization (Disulfide Bond Formation): The crude linear peptide is precipitated in cold diethyl ether and then dissolved in a dilute aqueous solution at a slightly alkaline pH (e.g., pH 8.5 with ammonium bicarbonate). The disulfide bond between the two cysteine residues is formed by oxidation, for example, by stirring the solution in the presence of air or by the addition of an oxidizing agent like hydrogen peroxide or iodine.

-

Purification: The crude cyclic peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: The purified peptide is characterized by analytical RP-HPLC to confirm its purity and by mass spectrometry to verify its molecular weight.

Biological Activity and Pharmacology

This compound is a potent and selective agonist of the vasopressin V1a receptor. Its biological effects are primarily mediated through the activation of this receptor subtype, leading to various physiological responses, including vasoconstriction and smooth muscle contraction.

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities and functional potencies of this compound and related peptides for comparative purposes.

| Ligand | Receptor | Species | Assay Type | K_i_ (nM) | Reference |

| This compound | V1a | Rat | Binding | - | [1] |

| Arginine Vasopressin (AVP) | V1a | Hamster | Binding | 4.70 | [2] |

| Oxytocin (OT) | V1a | Hamster | Binding | 495.2 | [2] |

| Arginine Vasopressin (AVP) | Oxytocin | Hamster | Binding | 36.1 | [2] |

| Oxytocin (OT) | Oxytocin | Hamster | Binding | 4.28 | [2] |

Table 1: Receptor Binding Affinities (K_i_). A lower K_i_ value indicates a higher binding affinity.

| Ligand | Assay | Tissue/Cell Line | Species | EC_50_ (nM) | Reference |

| This compound | Sustained Contractility | Epididymis | Rabbit | 280 | [3][4] |

| Oxytocin (OT) | Uterine Contraction | Uterus | Rat | - | [1] |

| Arginine Vasopressin (AVP) | Vasopressor Activity | In vivo | Rat | - | [1] |

Table 2: Functional Potency (EC_50_). EC_50_ is the concentration of an agonist that gives half of the maximal response.

V1a Receptor Signaling Pathway

Activation of the V1a receptor by this compound initiates a well-characterized signaling cascade mediated by the Gq family of G proteins.

Figure 1: V1a Receptor Signaling Pathway.

Experimental Protocols for Biological Assays

V1a Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the V1a receptor.

Experimental Workflow

Figure 2: Radioligand Binding Assay Workflow.

Protocol

-

Membrane Preparation: Prepare crude membrane fractions from cells (e.g., HEK293) or tissues known to express the V1a receptor. Homogenize the cells/tissues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a V1a receptor radioligand (e.g., [³H]-Arginine Vasopressin), and varying concentrations of the unlabeled competitor ligand, this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation.

V1a Receptor Functional Assay: Calcium Mobilization

This protocol measures the functional activity of this compound by quantifying the increase in intracellular calcium concentration following V1a receptor activation.

Experimental Workflow

Figure 3: Calcium Mobilization Assay Workflow.

Protocol

-

Cell Culture: Plate cells stably or transiently expressing the human V1a receptor (e.g., HEK293-V1aR cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 1 hour at 37°C.

-

Washing: Gently wash the cells to remove excess dye.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader. Record the fluorescence signal over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for studying the vasopressin V1a receptor. Its selective agonist activity has contributed to our understanding of the physiological roles of this receptor. The detailed protocols provided in this guide offer a foundation for the synthesis and biological evaluation of this compound and other related peptide analogs, aiding in the continued exploration of the vasopressin and oxytocin systems for therapeutic development.

References

- 1. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

The V1a Receptor and the Selective Agonist (Phe2,Orn8)-Oxytocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a crucial role in a wide array of physiological processes. Its activation by the endogenous ligand arginine vasopressin (AVP) is implicated in vasoconstriction, social behavior, and metabolic regulation. Understanding the interaction of selective agonists with this receptor is paramount for the development of novel therapeutics targeting cardiovascular, neurological, and metabolic disorders. This technical guide provides an in-depth overview of the physiological effects of V1a receptor activation by the selective agonist (Phe2,Orn8)-oxytocin, also known as (Phe2,Orn8)-vasotocin. We will delve into its pharmacological properties, the downstream signaling cascades, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound at the V1a Receptor

Quantitative Data Summary

| Parameter | Value | Species/Tissue | Assay |

| EC50 | 280 nM | Rabbit Epididymis | In vitro contractility assay[1][2] |

Note: The EC50 value represents the concentration of the agonist that produces 50% of the maximal response in a functional assay. A lower EC50 value indicates higher potency. The selectivity of this compound for the V1a receptor over other vasopressin and oxytocin receptor subtypes is a key characteristic, though quantitative selectivity ratios are not extensively reported.

V1a Receptor Signaling Pathway

Activation of the V1a receptor by this compound initiates a well-defined intracellular signaling cascade primarily through the coupling to the Gq/11 family of G-proteins.

Signaling Cascade Overview

-

Ligand Binding: this compound binds to the extracellular domain of the V1a receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq. Specifically, the α-subunit of Gq (Gαq) exchanges GDP for GTP.

-

Phospholipase C Activation: The activated Gαq-GTP complex then stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

V1a Receptor Signaling Pathway

Physiological Effects of V1a Receptor Activation by this compound

The selective activation of V1a receptors by this compound elicits a range of physiological responses, primarily related to smooth muscle contraction and cardiovascular regulation.

-

Smooth Muscle Contraction: A prominent effect is the induction of sustained contractility in smooth muscle tissues. This has been demonstrated in the rabbit epididymis, where this compound at a concentration of 280 nM causes a half-maximal contractile response[1][2]. This effect is relevant to the regulation of sperm transport.

-

Cardiovascular Regulation: In a clinically relevant model of septic shock in sheep, the selective V1a agonist (Phe2,Orn8)-vasotocin was shown to stabilize mean arterial pressure more effectively than arginine vasopressin. It also allowed for a reduction in the required dose of norepinephrine, a standard vasopressor. Furthermore, its use was associated with reduced arterial lactate levels and prolonged survival time compared to AVP treatment.

Experimental Protocols

Radioligand Competition Binding Assay for V1a Receptor

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound like this compound for the V1a receptor.

1. Materials:

-

Cell membranes expressing the V1a receptor (e.g., from transfected cell lines or tissues known to express the receptor).

-

Radiolabeled V1a receptor antagonist (e.g., [3H]-SR49059 or a suitable radioiodinated linear AVP antagonist)[3].

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).

-

Scintillation cocktail and a scintillation counter.

2. Procedure:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In a 96-well plate, add a fixed concentration of the radiolabeled antagonist to each well.

-

Add the serially diluted unlabeled this compound to the wells.

-

Initiate the binding reaction by adding the V1a receptor-containing membranes to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled V1a receptor antagonist.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand Competition Binding Assay Workflow

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following V1a receptor activation by this compound.

1. Materials:

-

Cells expressing the V1a receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with an injection system.

2. Procedure:

-

Seed the V1a receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove any extracellular dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a solution of this compound into the wells while continuously measuring the fluorescence intensity.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Record the fluorescence signal over time to observe the kinetics of the calcium response.

-

Perform a dose-response curve by testing a range of this compound concentrations to determine the EC50 for calcium mobilization.

Intracellular Calcium Mobilization Assay Workflow

Rabbit Epididymis Contractility Assay

This ex vivo assay directly measures the physiological effect of this compound on smooth muscle contraction.

1. Materials:

-

Male New Zealand White rabbits.

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 10).

-

Organ bath system with isometric force transducers.

-

This compound.

2. Procedure:

-

Humanely euthanize a male rabbit and dissect the epididymis.

-

Prepare strips of the epididymal tissue.

-

Mount the tissue strips in the organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Apply an initial resting tension to the tissues and allow them to equilibrate for a period (e.g., 60-90 minutes).

-

Record the baseline isometric tension.

-

Add cumulative concentrations of this compound to the organ bath.

-

Record the contractile response at each concentration until a maximal response is achieved.

-

Wash the tissues with fresh Krebs solution to return to baseline.

-

Plot the contractile response as a percentage of the maximal response against the log concentration of this compound to determine the EC50.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of the V1a receptor. Its selectivity allows for the targeted exploration of V1a-mediated signaling and its downstream effects. This guide provides a foundational understanding of its properties and the experimental approaches for its characterization. Further research to determine its precise binding affinity and a broader range of in vivo effects will undoubtedly enhance its utility in the development of novel therapeutics targeting the vasopressin system.

References

The Role of (Phe2,Orn8)-Oxytocin in Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phe2,Orn8)-oxytocin is a synthetic analog of the neurohypophysial hormone oxytocin, distinguished by the substitution of phenylalanine at position 2 and ornithine at position 8. This guide provides a comprehensive technical overview of the current understanding of this compound's role in smooth muscle contraction. It details its primary known function as a selective vasopressin V1a receptor agonist and outlines the established signaling pathways through which it is presumed to exert its contractile effects. This document also includes relevant experimental protocols for the assessment of smooth muscle contraction and receptor binding, and presents available quantitative data for this compound in comparison to the native oxytocin peptide.

Introduction

Oxytocin, a nonapeptide hormone, is a key regulator of uterine smooth muscle contraction during parturition and lactation. Its synthetic analogs are of significant interest in drug development for their potential therapeutic applications in obstetrics and beyond. This compound is one such analog, and understanding its specific pharmacological profile is crucial for elucidating its potential clinical utility. This guide synthesizes the available data on this compound, with a focus on its mechanism of action in smooth muscle.

Molecular Profile of this compound

| Property | Value | Source |

| Full Name | (Phenylalanine-2, Ornithine-8)-Oxytocin | N/A |

| Molecular Formula | C42H65N13O11S2 | [1] |

| Molecular Weight | 992.18 g/mol | [1] |

| Primary Target | Vasopressin V1a Receptor Agonist | [1][2][3] |

Mechanism of Action in Smooth Muscle Contraction

This compound is characterized as a selective vasopressin V1a receptor agonist[1][2][3]. Therefore, its effects on smooth muscle contraction are primarily mediated through the V1a receptor signaling pathway. For a comprehensive understanding, it is also pertinent to review the canonical oxytocin receptor pathway, as structural analogs often exhibit cross-reactivity.

Vasopressin V1a Receptor Signaling Pathway

The V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of the V1a receptor by an agonist like this compound initiates a well-defined signaling cascade leading to smooth muscle contraction:

-

Receptor Activation: this compound binds to the V1a receptor on the surface of the smooth muscle cell.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of the Gq/11 protein stimulates the membrane-bound enzyme, Phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding triggers the release of stored calcium (Ca2+) into the cytoplasm.

-

Calcium-Calmodulin Complex Formation: The increased cytosolic Ca2+ concentration leads to the binding of Ca2+ to the protein calmodulin.

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK).

-

Myosin Light Chain Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, which in turn initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction.

V1a Receptor Signaling Pathway for Smooth Muscle Contraction.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor also belongs to the Gq/11-coupled GPCR family, and its activation by oxytocin triggers a very similar signaling cascade to that of the V1a receptor, culminating in an increase in intracellular calcium and subsequent smooth muscle contraction.

References

An In-depth Technical Guide on the Receptor Selectivity of (Phe2,Orn8)-oxytocin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the receptor selectivity profile of (Phe2,Orn8)-oxytocin, a synthetic analogue of the neurohypophysial hormone oxytocin. Also known as Ornipressin or [Phe2]OVT, this peptide has been primarily characterized as a vasoconstrictor agent.[1][2][3] This document consolidates available quantitative data, outlines key experimental methodologies for receptor characterization, and visualizes the critical signaling pathways and experimental workflows relevant to understanding its mechanism of action.

Introduction: Oxytocin, Vasopressin, and Their Receptors

Oxytocin (OT) and Arginine Vasopressin (AVP) are structurally similar nonapeptide hormones that play crucial roles in a wide array of physiological and behavioral processes. They exert their effects by binding to a family of G-protein coupled receptors (GPCRs). There is one canonical oxytocin receptor (OTR) and three subtypes of vasopressin receptors: V1a, V1b (also known as V3), and V2.[4][5]

-

V1a Receptors (V1aR): Primarily located on vascular smooth muscle cells, V1a receptors mediate vasoconstriction through the Gq/11 signaling pathway, leading to an increase in intracellular calcium.[6]

-

V1b Receptors (V1bR): Found predominantly in the anterior pituitary, these receptors are involved in the regulation of adrenocorticotropic hormone (ACTH) release, also signaling via the Gq/11 pathway.[4]

-

V2 Receptors (V2R): Located in the kidney collecting ducts, V2 receptors are coupled to Gs proteins. Their activation increases intracellular cyclic AMP (cAMP), leading to water reabsorption and mediating the antidiuretic effects of vasopressin.[1]

-

Oxytocin Receptors (OTR): Like V1 receptors, OTRs are typically coupled to Gq/11 proteins and are famously involved in uterine contractions and lactation.

Due to the high structural homology between the peptides and their receptors, significant cross-reactivity can occur. AVP can bind to OTR, and OT can bind to vasopressin receptors, albeit typically with lower affinity than the endogenous ligand.[7][8] This cross-reactivity necessitates the careful characterization of synthetic analogues like this compound to determine their selectivity and potential therapeutic applications.

Receptor Selectivity Profile of this compound

This compound is widely described as a selective V1 vasopressin agonist.[9] This characterization is largely based on in vivo bioassays that measure physiological responses associated with specific receptor subtypes.

The classic method for assessing selectivity involves comparing the vasopressor activity (a V1aR-mediated effect) with the antidiuretic activity (a V2R-mediated effect) in rat models. The data below highlights a strong preference for V1a-mediated effects.

| Compound | Vasopressor Activity (P) (IU/mg) | Antidiuretic Activity (A) (IU/mg) | Selectivity Ratio (P/A) | Species | Reference |

| This compound | 124 | 0.55 | 225 | Rat | [10] |

Interpretation: The high pressor-to-antidiuretic (P/A) ratio of 225 indicates that this compound is substantially more potent at eliciting vasoconstriction (V1aR) than promoting water retention (V2R) in vivo.

While in vivo data suggests V1a selectivity, comprehensive in vitro binding and functional data across all receptor subtypes are not widely available in published literature. The available data is summarized below. It is important to note that a key review in the field has indicated that while this compound is used as a selective V1a agonist based on bioassays, its in vitro receptor affinity data in rats shows a lack of selectivity, though the specific data were not presented.[10]

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Species/System | Reference |

| V1 Receptor | Functional (Contractility) | EC50 | 280 | Rabbit Epididymis | [9] |

| V1a Receptor | Binding Affinity | Ki | Not Reported | - | - |

| V1b Receptor | Binding Affinity | Ki | Not Reported | - | - |

| V2 Receptor | Binding Affinity | Ki | Not Reported | - | - |

| OT Receptor | Binding Affinity | Ki | Not Reported | - | - |

Key Experimental Methodologies

The characterization of a ligand's receptor selectivity profile relies on a suite of standardized in vitro assays. The primary methods include radioligand binding assays to determine binding affinity and functional assays to measure agonist-induced signaling.

This technique is the gold standard for determining the binding affinity (Ki) of an unlabeled compound, such as this compound, for a specific receptor.

Protocol Outline:

-

Receptor Preparation: Membranes are prepared from cells or tissues recombinantly expressing a high density of a single receptor subtype (e.g., V1aR, V2R, or OTR). Protein concentration is quantified using a standard method like the BCA assay.

-

Assay Setup: The assay is performed in a multi-well plate format. Each well contains:

-

A fixed amount of the receptor membrane preparation.

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]-AVP) known to bind with high affinity to the target receptor. The concentration is typically at or below the radioligand's dissociation constant (Kd).

-

A range of concentrations of the unlabeled competitor compound (this compound).

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.

-

Separation of Bound/Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. After drying, a scintillation cocktail is added, and the radioactivity trapped on the filters is counted using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays measure the cellular response following receptor activation, providing the potency (EC50) and efficacy of an agonist.

-

Calcium Mobilization Assay (for V1aR, V1bR, OTR):

-

Cells expressing the Gq-coupled receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured.

-

This compound is added at various concentrations.

-

The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a plate reader.

-

The peak response is plotted against the log concentration of the agonist to determine the EC50 value.

-

-

cAMP Accumulation Assay (for V2R):

-

Cells expressing the Gs-coupled V2 receptor are incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

This compound is added at various concentrations.

-

After incubation, the cells are lysed, and the total amount of accumulated cAMP is quantified using a method such as a competitive immunoassay (e.g., HTRF or ELISA).

-

The amount of cAMP is plotted against the log concentration of the agonist to determine the EC50 value.

-

Receptor Signaling Pathways

The selectivity of this compound for V1a receptors over V2 and OT receptors dictates the downstream cellular signaling cascades it preferentially activates. The diagram below illustrates the canonical pathways for these receptors.

Conclusion

The available evidence, primarily from in vivo bioassays, strongly supports the classification of this compound as a selective V1a vasopressin receptor agonist, showing a clear preference for vasoconstrictor over antidiuretic effects. However, the lack of comprehensive, publicly available in vitro binding and functional data across the full panel of vasopressin and oxytocin receptors represents a significant knowledge gap. Such data would be critical for a complete understanding of its selectivity profile and for rational drug development. Future research should aim to perform head-to-head comparisons of this compound using modern radioligand binding and functional signaling assays to precisely quantify its affinity and potency at human V1a, V1b, V2, and OT receptors.

References

- 1. What is Ornipressin used for? [synapse.patsnap.com]

- 2. Ornipressin - Wikipedia [en.wikipedia.org]

- 3. The pharmacology of ornipressin (POR-8): a local vasoconstrictor used in surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasopressin and oxytocin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Vasopressin and oxytocin receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ornipressin? [synapse.patsnap.com]

- 7. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Phe2,Orn8)-Oxytocin in Rabbit Epididymis Contractility Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phe2,Orn8)-oxytocin is a synthetic analog of oxytocin that acts as a selective agonist for the vasopressin V1a receptor. In the context of male reproductive physiology, the epididymis plays a crucial role in sperm maturation, transport, and storage, processes that are highly dependent on the contractility of its smooth muscle wall. Understanding the pharmacological regulation of epididymal contractility is essential for the development of novel therapeutics for male infertility and ejaculatory disorders.

These application notes provide a comprehensive overview of the use of this compound in studying rabbit epididymis contractility. Included are detailed experimental protocols, a summary of quantitative data, and a description of the underlying signaling pathways.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound and related compounds on the contractility of rabbit epididymis.

| Compound | Receptor Selectivity | EC50 (nM) | Emax (% of maximal response to Noradrenaline) | Reference |

| This compound | V1a Agonist | 280 ± 39.5 | 33 ± 1.8 | [1] |

| Oxytocin (OT) | Oxytocin Receptor (OTR) Agonist | 221 ± 80 | 75.5 ± 4.0 | [1] |

| [Thr4, Gly7]OT | Selective OTR Agonist | 147 ± 35 | 75.5 ± 4.0 | [1] |

This compound induces a less sustained and weaker contraction compared to oxytocin in the rabbit epididymis, acting through the V1a vasopressin receptor.[1]

Experimental Protocols

Protocol 1: Rabbit Epididymis Tissue Preparation for In Vitro Contractility Studies

Objective: To isolate and prepare rabbit epididymal tissue segments for isometric tension recording in an organ bath.

Materials:

-

Mature male New Zealand white rabbits

-

Euthanasia solution (e.g., sodium pentobarbital)

-

Dissection instruments (scissors, forceps)

-

Petri dish filled with cold (4°C) Krebs-Ringer bicarbonate solution (see composition below)

-

Surgical thread (e.g., 4-0 silk)

-

Stereomicroscope

Krebs-Ringer Bicarbonate Solution (mM):

-

NaCl: 118

-

KCl: 4.7

-

CaCl2: 2.5

-

MgSO4: 1.2

-

KH2PO4: 1.2

-

NaHCO3: 25

-

Glucose: 11

-

Gassed with 95% O2 / 5% CO2 to maintain pH 7.4

Procedure:

-

Humanely euthanize the rabbit according to approved institutional animal care and use committee protocols.

-

Immediately perform a laparotomy to expose the reproductive organs.

-

Carefully dissect the testes and epididymides.

-

Separate the epididymis from the testis. The epididymis can be divided into three main regions: the caput (head), corpus (body), and cauda (tail). For contractility studies, the cauda epididymis is often used as it is the primary site of sperm storage and has a well-developed smooth muscle layer.

-

Place the isolated epididymis in a Petri dish containing cold, oxygenated Krebs-Ringer solution.

-

Under a stereomicroscope, carefully remove the surrounding connective and adipose tissue.

-

Isolate a segment of the epididymal duct (approximately 1-2 cm in length) from the desired region (e.g., cauda).

-

Tie a loop of surgical thread to each end of the isolated epididymal segment.

-

Keep the prepared tissue in cold, oxygenated Krebs-Ringer solution until mounting in the organ bath.

Protocol 2: In Vitro Contractility Assay in an Organ Bath

Objective: To measure the contractile response of isolated rabbit epididymis segments to this compound.

Materials:

-

Prepared rabbit epididymis tissue segment

-

Organ bath system with isometric force transducers

-

Data acquisition system (e.g., PowerLab)

-

Krebs-Ringer bicarbonate solution

-

This compound stock solution (e.g., 1 mM in distilled water)

-

Noradrenaline (NA) solution (e.g., 10 mM in distilled water with 0.1% ascorbic acid)

-

Pipettes and tips

Procedure:

-

Fill the organ bath chambers with Krebs-Ringer solution and maintain the temperature at 37°C, continuously bubbling with 95% O2 / 5% CO2.

-

Mount the epididymal tissue segment in the organ bath by attaching one end to a fixed hook and the other end to the isometric force transducer.

-

Apply a resting tension of approximately 500-750 mg and allow the tissue to equilibrate for at least 60-90 minutes. During equilibration, wash the tissue with fresh Krebs-Ringer solution every 15-20 minutes.

-

After equilibration, elicit a reference contraction by adding a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash the tissue thoroughly and allow it to return to baseline.

-

To determine the effect of this compound, add cumulative concentrations of the agonist to the organ bath. Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., 10 nM, 100 nM, 1 µM, 10 µM) once the response to the previous concentration has reached a plateau.

-

Record the isometric tension continuously using the data acquisition system.

-

At the end of the experiment, induce a maximal contraction with a high concentration of noradrenaline (e.g., 10 µM) to normalize the responses to this compound.

-

Data Analysis:

-

Measure the amplitude of contraction at each concentration of this compound.

-

Express the contractile response as a percentage of the maximal contraction induced by noradrenaline.

-

Plot a concentration-response curve (contractile response vs. log concentration of this compound).

-

Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the concentration-response curve using a non-linear regression analysis (e.g., sigmoidal dose-response).

-

Signaling Pathways and Visualizations

This compound exerts its contractile effect on epididymal smooth muscle by activating the vasopressin V1a receptor, a G protein-coupled receptor (GPCR). The signaling cascade is as follows:

-

This compound Binding: The agonist binds to the V1a receptor on the surface of the epididymal smooth muscle cell.

-

Gq/11 Protein Activation: This binding activates the associated heterotrimeric G protein, Gq/11.

-

Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Smooth Muscle Contraction: The rise in intracellular Ca2+ leads to the binding of Ca2+ to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. PKC can also contribute to the contractile response through various mechanisms, including the phosphorylation of contractile proteins and ion channels.

Caption: Signaling pathway of this compound via the V1a receptor in epididymal smooth muscle.

Caption: Experimental workflow for rabbit epididymis contractility studies.

References

Application Notes and Protocols: (Phe2,Orn8)-Oxytocin for Studying Vasopressin Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phe2,Orn8)-oxytocin, also known as Vasotocin, is a synthetic analog of oxytocin that has proven to be a valuable pharmacological tool for the investigation of vasopressin receptor signaling. Structurally, it differs from oxytocin by the substitution of phenylalanine for tyrosine at position 2 and ornithine for leucine at position 8. These modifications confer a selective agonist activity towards the vasopressin V1a receptor, making it a useful compound for dissecting the physiological and pathological roles of this receptor subtype.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in studying vasopressin receptor signaling pathways.

Data Presentation

| Compound | Receptor Subtype | Species | Assay Type | Value | Reference |

| This compound | V1a | Rat | Radioligand Binding | Ki = 478 nM | [2] |

| This compound | V1a | Rabbit | Functional (Contractility) | EC50 = 280 nM | [1] |

Note: It is important to note that the selectivity of this compound can be species-dependent. For instance, while it acts as a selective V1a agonist in human and bovine systems, it exhibits non-selective properties in rat tissues.[2]

Signaling Pathways

Vasopressin receptors are G protein-coupled receptors (GPCRs) that are classified into three main subtypes: V1a, V1b, and V2. Each subtype preferentially couples to a specific class of G proteins, leading to the activation of distinct downstream signaling cascades. This compound, as a V1a receptor agonist, primarily activates the Gq/11 signaling pathway.

V1a and V1b Receptor Signaling (Gq/11 Pathway)

The V1a and V1b vasopressin receptors couple to Gq/11 proteins. Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and a cellular response.

References

Application Notes and Protocols for (Phe2,Orn8)-Oxytocin in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (Phe2,Orn8)-oxytocin, a synthetic analog of oxytocin, in various cell-based assays. This document outlines its mechanism of action, provides quantitative data for assay design, and offers detailed protocols for key experimental procedures.

This compound is a versatile pharmacological tool, acting as a selective agonist for the vasopressin V1a receptor (V1aR) and a potent antagonist for the oxytocin receptor (OTR). This dual activity makes it a valuable compound for dissecting the distinct roles of these two closely related G-protein coupled receptors (GPCRs) in cellular signaling.

Mechanism of Action

This compound exerts its effects by binding to V1a and oxytocin receptors, which are both coupled to Gq/11 proteins.

-

As a V1a Receptor Agonist: Upon binding to the V1a receptor, this compound activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. This calcium mobilization is a key downstream event that can be readily measured in cell-based assays.

-

As an Oxytocin Receptor Antagonist: Conversely, this compound binds to the oxytocin receptor but fails to elicit a significant downstream signal. Instead, it competitively inhibits the binding of the endogenous ligand, oxytocin, thereby blocking its agonistic effects. This antagonistic activity can be quantified by measuring the inhibition of oxytocin-induced signaling events, such as calcium mobilization or inositol phosphate production.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds in relevant assays. This information is crucial for determining the appropriate dosage and concentration ranges for your cell-based experiments.

| Compound | Target Receptor | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| This compound | Vasopressin V1a | Contractility Assay | Rabbit Epididymis | EC50 | 280 nM | [1][2][3][4] |

| Atosiban | Oxytocin | Calcium Mobilization | Myometrial Cells | IC50 | 5 nM |

Note: Atosiban is a structurally related peptide that also contains an Ornithine at position 8 and modifications at other positions. Its potent OTR antagonist activity provides a strong indication of the expected potency for this compound at this receptor.

Signaling Pathway Diagram

Caption: V1a Receptor Gq Signaling Pathway.

Experimental Protocols

Here are detailed protocols for common cell-based assays to characterize the activity of this compound.

Calcium Mobilization Assay (V1aR Agonist Activity)

This protocol describes how to measure the increase in intracellular calcium concentration in response to this compound in cells expressing the V1a receptor.

Experimental Workflow Diagram:

Caption: Calcium Mobilization Assay Workflow.

Materials:

-

CHO-K1 cells stably expressing the human V1a receptor.

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS).

-

Black, clear-bottom 96-well microplates.

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Seeding:

-

The day before the assay, seed the CHO-V1aR cells into a 96-well black, clear-bottom plate at a density of 50,000-80,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer to final concentrations of 2-5 µM and 0.02-0.04%, respectively.

-

Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator, protected from light.

-

-

Washing:

-

Gently wash the cells twice with 100 µL of assay buffer to remove any extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.

-

-

Compound Preparation and Addition:

-

Prepare a 2X concentrated serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.

-

Equilibrate the compound plate and the cell plate to the desired assay temperature (typically 37°C).

-

-

Fluorescence Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Set the instrument to record a baseline fluorescence for 10-20 seconds.

-

Program the instrument to automatically inject 100 µL of the 2X this compound solutions into the corresponding wells.

-

Continue recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Competitive Radioligand Binding Assay (OTR Antagonist Activity)

This protocol is designed to determine the binding affinity (Ki) of this compound for the human oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells overexpressing the human oxytocin receptor (e.g., CHO-OTR or HEK293-OTR cells).

-

Radiolabeled oxytocin receptor antagonist, e.g., [3H]-Oxytocin or a suitable iodinated analog.

-

This compound.

-

Unlabeled oxytocin (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Assay Setup:

-

The assay is performed in a total volume of 250 µL in a 96-well plate.

-

Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 0.1 nM to 1 µM.

-

Prepare the radioligand solution in binding buffer at a concentration close to its Kd value.

-

Prepare a high concentration of unlabeled oxytocin (e.g., 10 µM) in binding buffer for determining non-specific binding.

-

-

Binding Reaction:

-

To each well, add:

-

50 µL of binding buffer (for total binding) or unlabeled oxytocin (for non-specific binding) or the this compound dilution.

-

50 µL of the radioligand solution.

-

150 µL of the cell membrane preparation (typically 10-50 µg of protein per well).

-

-

Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Pre-soak the glass fiber filter plate with wash buffer.

-

Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound from the free radioligand.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

-

Radioactivity Measurement:

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Monophosphate (IP1) Accumulation Assay (V1aR Agonist Activity)

This HTRF (Homogeneous Time-Resolved Fluorescence) assay provides a robust method to measure the accumulation of IP1, a stable downstream metabolite of IP3, following V1a receptor activation.

Materials:

-

CHO-K1 cells stably expressing the human V1a receptor.

-

Cell culture medium.

-

White, low-volume 384-well microplates.

-

This compound.

-

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).

-

Stimulation buffer provided with the kit (containing LiCl).

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding:

-

Seed CHO-V1aR cells into a 384-well white plate at a density of 10,000-20,000 cells per well in 10 µL of culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in the stimulation buffer.

-

Add 5 µL of the compound dilutions to the respective wells. For the negative control, add 5 µL of stimulation buffer without the compound.

-

-

Cell Stimulation:

-

Incubate the plate for 60 minutes at 37°C.

-

-

Detection Reagent Addition:

-

Add 2.5 µL of the IP1-d2 conjugate to each well.

-

Add 2.5 µL of the anti-IP1 cryptate antibody to each well.

-

-

Incubation:

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

-

HTRF Measurement:

-

Read the plate on an HTRF-compatible reader according to the manufacturer's instructions (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

These detailed application notes and protocols should serve as a valuable resource for researchers utilizing this compound in their cell-based assay workflows. Proper experimental design and adherence to these guidelines will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols: Experimental Use of (Phe2,Orn8)-Oxytocin in Hypothalamic Neurospheroids

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the experimental use of (Phe2,Orn8)-oxytocin, a synthetic peptide analog, in three-dimensional (3D) hypothalamic neurospheroid cultures. Hypothalamic neurospheroids are a valuable in vitro model system for studying neuronal development, function, and pharmacology in a physiologically relevant context. This document outlines detailed protocols for the culture of hypothalamic neurospheroids, treatment with this compound, and subsequent analysis of neuronal activity. The provided methodologies and data presentation formats are intended to facilitate research into the effects of this and other neuropeptides on hypothalamic neuronal circuits.

This compound is a selective vasopressin V1a receptor agonist. [1][2][3][4] Its effects on hypothalamic neurospheroids are primarily mediated through the vasopressin V1a receptor (V1aR) signaling pathway. Understanding this specific mode of action is critical for the design and interpretation of experiments.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki, nM) | Species | Reference |

| Vasopressin V1a Receptor | Data not available | - | - |

| Oxytocin Receptor | Data not available | - | - |

Table 2: Functional Activity of this compound

| Assay | EC50 (nM) | Endpoint | Tissue/Cell Type | Reference |

| Epididymis Contractility | 280 | Sustained Contractility | Rabbit Epididymis | [1] |

Table 3: Illustrative Dose-Response of this compound on Intracellular Calcium Mobilization in Hypothalamic Neurospheroids

| Concentration (nM) | Peak Fluorescence Intensity (ΔF/F0) | n (spheroids) |

| 0 (Vehicle) | 1.05 ± 0.08 | 15 |

| 1 | 1.12 ± 0.10 | 15 |

| 10 | 1.35 ± 0.15 | 15 |

| 100 | 1.89 ± 0.21 | 15 |

| 250 | 2.55 ± 0.28 | 15 |

| 500 | 2.61 ± 0.30 | 15 |

| 1000 | 2.58 ± 0.29 | 15 |

Note: The data presented in Table 3 is illustrative and intended to serve as a template for presenting experimental findings. Actual results may vary depending on the specific experimental conditions and the characteristics of the hypothalamic neurospheroid model. A selective V1 vasopressin receptor agonist, [Phe2, Orn2]vasotocin, has been shown to induce a significant, concentration-dependent accumulation of [3H]inositol-1-phosphate in cultured hippocampal neurons.[4]

Experimental Protocols

Protocol 1: Generation and Culture of Hypothalamic Neurospheroids

This protocol is adapted from established methods for generating murine hypothalamic neurospheres.[1][2]

Materials:

-

Embryonic day 12.5 (E12.5) mouse embryos

-

Sterile Phosphate-Buffered Saline (PBS) with Penicillin-Streptomycin (PS)

-

Neurosphere growth medium:

-

DMEM/F12

-

B27 supplement

-

N2 supplement

-

20 ng/mL Epidermal Growth Factor (EGF)

-

20 ng/mL basic Fibroblast Growth Factor (bFGF)

-

Penicillin-Streptomycin

-

-

40 µm cell strainer

-

Low-attachment culture plates or flasks

Procedure:

-

Microdissect hypothalamic tissue from E12.5 mouse embryos in sterile PBS + PS.

-

Mechanically dissociate the tissue by pipetting up and down 40 times with a 1 mL pipette.

-

Centrifuge the cell suspension at 300 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in 4 mL of neurosphere growth medium.

-

Repeat the mechanical dissociation and centrifugation steps.

-

Resuspend the final cell pellet in 1 mL of neurosphere growth medium and pass through a 40 µm cell strainer.

-

Plate the cells at a density of 1-3 x 10^5 cells/mL in low-attachment culture plates.

-

Incubate at 37°C in a 5% CO2 humidified incubator.

-

Neurospheres will typically form within 5-7 days.

-

For passaging, mechanically dissociate the neurospheres and re-plate the single cells in fresh growth medium.

Protocol 2: Treatment of Hypothalamic Neurospheroids with this compound

Materials:

-

Mature hypothalamic neurospheroids (Day 10-14 of culture)

-

This compound stock solution (e.g., 1 mM in sterile water or appropriate solvent)

-

Neurosphere growth medium (without growth factors for acute experiments, if desired)

-

Low-attachment multi-well plates (e.g., 96-well)

Procedure:

-

Carefully transfer individual neurospheroids of similar size into the wells of a low-attachment 96-well plate containing 100 µL of fresh neurosphere growth medium per well.

-

Prepare a serial dilution of this compound in neurosphere growth medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Include a vehicle-only control.

-

Add the desired volume of the diluted this compound or vehicle to each well. For example, add 10 µL of a 10x concentrated stock to 90 µL of medium in the well.

-